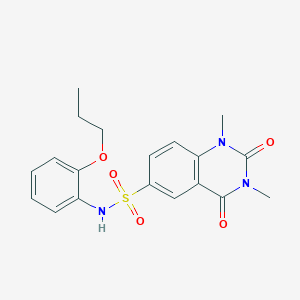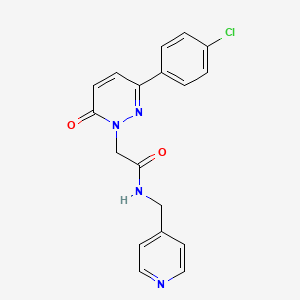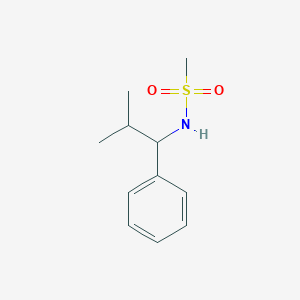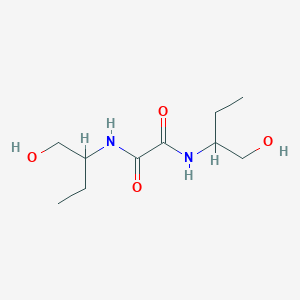![molecular formula C20H20ClN5 B4503678 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4503678.png)
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H20ClN5 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.1407234 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
- The reactivity of pyrazolo[1,5-a]pyrimidines has been extensively studied, leading to the development of novel synthetic routes for these compounds. For example, Bruni et al. (1994) discussed the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands, demonstrating the versatile chemical reactivity of the pyrazolo[1,5-a]pyrimidine scaffold through various reactions including O-alkylation and carboxylation (Bruni et al., 1994).
Biological Evaluation
- Pyrazolo[1,5-a]pyrimidines have been evaluated for their anti-inflammatory properties without ulcerogenic activity, offering a new class of nonsteroidal anti-inflammatory drugs (NSAIDs). Auzzi et al. (1983) synthesized several derivatives and found that modifications at certain positions on the pyrazolo[1,5-a]pyrimidine ring system could lead to compounds with significant anti-inflammatory activity and a better therapeutic index than traditional NSAIDs, such as phenylbutazone and indomethacin (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. This study highlights the potential of pyrazolo[1,5-a]pyrimidines in the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Molecular Structure Analysis
- Frizzo et al. (2009) conducted a detailed molecular structure analysis of pyrazolo[1,5-a]pyrimidines using X-ray diffractometry and theoretical studies. Their research provides valuable insights into the inter- and intramolecular interactions of these compounds, which is crucial for understanding their reactivity and potential biological activities (Frizzo et al., 2009).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5/c1-5-17-19(15-6-8-16(21)9-7-15)20-22-12(2)11-18(26(20)24-17)25-14(4)10-13(3)23-25/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYBHMPWDYDPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B4503599.png)

![N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4503620.png)

![N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4503638.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide](/img/structure/B4503640.png)
![methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4503646.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503648.png)
![6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B4503663.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4503685.png)


![2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4503705.png)
